Physicochemical Property Divergence from Nitrofen
The target compound 22532-87-2 exhibits a significantly higher calculated logP (5.65) and polar surface area (PSA: 100.87 Ų) compared to the structurally similar herbicide nitrofen (logP 5.17, PSA 55.4 Ų) [1]. The 0.48 unit increase in logP implies nearly threefold higher lipophilicity, directly impacting predicted soil adsorption coefficients (Koc) and bioaccumulation factor modeling. The near-doubling of PSA, driven by the extra nitro group, alters membrane permeability predictions.
Nitrofen: logP 5.17, PSA 55.4 Ų
ΔlogP +0.48, ΔPSA +45.47 Ų (82% increase)
| Evidence Dimension | Predicted Partition Coefficient (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 5.65, PSA = 100.87 Ų, Density = 1.585 g/cm³ |
| Comparator Or Baseline | Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene); logP = 5.17, PSA = 55.4 Ų |
| Quantified Difference | ΔlogP = +0.48; ΔPSA = +45.47 Ų (82% increase); ΔDensity = +0.09 g/cm³ |
| Conditions | Calculated properties via group contribution method (Chemsrc/PubChem) |
Why This Matters
This difference in lipophilicity is crucial for environmental fate studies, as the compound will partition and persist differently than its mono-nitro analog, necessitating its use as a distinct analytical standard for accurate detection and modeling.
- [1] PubChem. Nitrofen (Compound Summary). CID 16211240. https://pubchem.ncbi.nlm.nih.gov/compound/Nitrofen View Source
